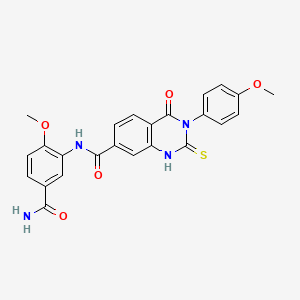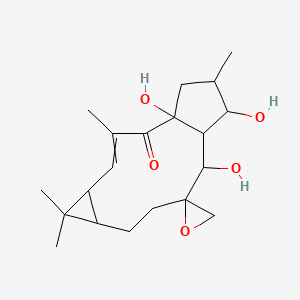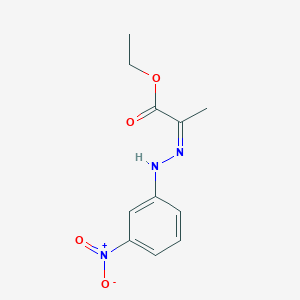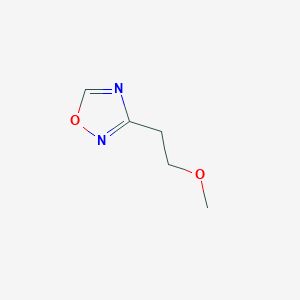
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester typically involves the selective displacement of chloride at the C4 position of the pyrimidine ring . This is achieved by reacting the starting material with tert-butyl N-(3-aminophenyl) carbamate, which yields a regioselective synthon . The intermediate product is then reacted with a second substrate, such as 4-(2-methoxyethoxy)aniline, to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tert-butyl N-(3-aminophenyl) carbamate and 4-(2-methoxyethoxy)aniline . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action for hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxylic acid, 2-(5-bromo-2-chloro-4-pyrimidinyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester
- Other pyrimidine derivatives : These compounds share a similar pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities . This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H13ClN4O2 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
tert-butyl N-[(2-chloropyrimidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C9H13ClN4O2/c1-9(2,3)16-8(15)14-13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
YWAOPLKKJKOTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095410.png)

![N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14095429.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14095431.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol](/img/structure/B14095436.png)

![1-(3-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095451.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095452.png)



![5-(2-hydroxy-5-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14095497.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095503.png)
![2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095509.png)
